molecular formula C8H11NO3 B2445114 2-Tert-butyloxazole-5-carboxylic acid CAS No. 1216002-44-6

2-Tert-butyloxazole-5-carboxylic acid

Cat. No. B2445114
CAS RN: 1216002-44-6
M. Wt: 169.18
InChI Key: LENAXFKYNMFUKU-UHFFFAOYSA-N
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Description

2-Tert-butyloxazole-5-carboxylic acid is a chemical compound with the molecular formula C8H11NO3 and a molecular weight of 169.18 . It is also known by its CAS number 1216002-44-6 .


Molecular Structure Analysis

The molecular structure of 2-Tert-butyloxazole-5-carboxylic acid consists of 8 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

The boiling point of 2-Tert-butyloxazole-5-carboxylic acid is predicted to be 278.6±13.0 °C, and its density is predicted to be 1.169±0.06 g/cm3 . The pKa value is predicted to be 2.59±0.10 .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis and crystal structure of tert-butyl derivatives related to 2-tert-butyloxazole-5-carboxylic acid have been explored in the context of developing novel intermediates for pharmaceutical applications. For instance, the synthesis of tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, an intermediate of 1H-indazole derivatives, demonstrates the utility of these compounds in drug synthesis. The structure was verified through FTIR, NMR spectroscopy, and X-ray diffraction, underlining the compound's potential in further chemical synthesis and pharmacological research (Ye et al., 2021).

Antibacterial Applications

The antibacterial properties of 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid derivatives highlight another significant area of research. These compounds exhibit potent antibacterial activities against a range of Gram-positive and Gram-negative bacterial strains. This includes the discovery of compounds with superior activity to traditional antibiotics, suggesting potential use in treating bacterial infections (Song et al., 2009).

Advanced Synthesis Techniques

Innovative synthesis methods for related compounds, such as the enantioselective synthesis of methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate, are pivotal for advancing pharmaceutical research. This process involves a Pd-catalyzed amide coupling with vinyl triflate, followed by oxazole formation, demonstrating the compound's versatility in creating highly pure intermediates for further drug development (Magata et al., 2017).

Safety and Hazards

The safety symbols for 2-Tert-butyloxazole-5-carboxylic acid under the Globally Harmonized System (GHS) include GHS07 . The hazard statements include H319, H315, and H335, indicating that it can cause serious eye irritation, skin irritation, and may cause respiratory irritation . The precautionary statements include P264, P280, P305+P351+P338, P337+P313P, P264, P280, P302+P352, P321, P332+P313, and P362 .

Mechanism of Action

The carboxyl group can undergo various reactions, including esterification and amide formation, which are crucial in biochemistry. For instance, the formation of peptides from amino acids involves the creation of an amide bond between the carboxyl group of one amino acid and the amino group of another .

In terms of pharmacokinetics, the properties of a specific carboxylic acid would depend on its structure. Factors such as the size of the molecule, its polarity, and the presence of other functional groups can influence how it is absorbed, distributed, metabolized, and excreted in the body .

The action environment of a carboxylic acid can also vary depending on its structure and the biological system in which it is present. Factors such as pH and the presence of other molecules can affect its stability and reactivity .

properties

IUPAC Name

2-tert-butyl-1,3-oxazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-8(2,3)7-9-4-5(12-7)6(10)11/h4H,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LENAXFKYNMFUKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=C(O1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Tert-butyloxazole-5-carboxylic acid

CAS RN

1216002-44-6
Record name 2-tert-butyl-1,3-oxazole-5-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirring suspension of ethyl 2-tert-butyloxazole-5-carboxylate (1.0 g, 5.07 mmol) in 1:1:1 THF/EtOH/H2O (15 ml) at RT was added LiOH.H2O (486 mg) and the mixture was stirred at RT for 3 hours. The reaction mixture was checked by LC-MS and the completed reaction was concentrated to an aqueous residue, acidified (pH 3-4) with 3M HCl and extracted with EtOAc (3×). The combined organics were washed with brine (1×), dried (MgSO4) and evaporated to afford desired product, 2-tert-butyloxazole-5-carboxylic acid (0.67 g, 78% yield). 1H NMR (400 MHz, DMSO-d6): δ 12.9 (brs, 1H), 8.62 (s, 1H), 1.30 (s, 9H); (ESI) m/z: 170.0 (M+H+).
Name
ethyl 2-tert-butyloxazole-5-carboxylate
Quantity
1 g
Type
reactant
Reaction Step One
Name
THF EtOH H2O
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
486 mg
Type
reactant
Reaction Step Two

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